molecular formula C19H19N3O3S2 B2932622 4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 692746-06-8

4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2932622
CAS No.: 692746-06-8
M. Wt: 401.5
InChI Key: BIUKMCLWGRTETO-UHFFFAOYSA-N
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Description

4-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing the pyrrolidine ring, have been found to interact with various targets, including rorγt and pregnane x receptor (pxr) . These targets play crucial roles in human diseases, with RORγt involved in inflammation and autoimmunity, and PXR in the detoxification and clearance of foreign toxic substances from the body .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

For instance, compounds with the pyrrolidine ring have been associated with pathways related to inflammation and detoxification .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, such as anti-inflammatory and analgesic activities .

Action Environment

The spatial orientation of substituents in compounds with the pyrrolidine ring can lead to a different biological profile of drug candidates, potentially influenced by environmental factors .

Properties

IUPAC Name

4-methyl-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-4-6-14(7-5-13)18(23)21-19-20-16-9-8-15(12-17(16)26-19)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUKMCLWGRTETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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